molecular formula C17H15ClN2O4S B15158190 2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile CAS No. 662146-35-2

2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile

Cat. No.: B15158190
CAS No.: 662146-35-2
M. Wt: 378.8 g/mol
InChI Key: AFYQTEGTIKVTQA-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile is an organic compound with the molecular formula C17H16ClN2O4S It is a derivative of benzonitrile, featuring a chloro group, a morpholinylsulfonyl group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile typically involves multiple steps:

    Formation of the phenoxy intermediate: This step involves the reaction of 2-chlorobenzonitrile with 4-hydroxybenzenesulfonyl chloride in the presence of a base such as potassium carbonate to form 2-chloro-6-(4-hydroxyphenoxy)benzonitrile.

    Introduction of the morpholinyl group: The intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles under appropriate conditions.

    Oxidation and reduction: The sulfonyl group can participate in redox reactions.

    Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic substitution: Substituted benzonitriles.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.

    Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The morpholinylsulfonyl group can enhance the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(4-methylsulfonylphenoxy)benzonitrile: Similar structure but with a methylsulfonyl group instead of a morpholinylsulfonyl group.

    2-Chloro-6-(4-aminophenoxy)benzonitrile: Similar structure but with an amino group instead of a morpholinylsulfonyl group.

    2-Chloro-6-(4-nitrophenoxy)benzonitrile: Similar structure but with a nitro group instead of a morpholinylsulfonyl group.

Uniqueness

2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile is unique due to the presence of the morpholinylsulfonyl group, which can enhance its solubility and ability to interact with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

CAS No.

662146-35-2

Molecular Formula

C17H15ClN2O4S

Molecular Weight

378.8 g/mol

IUPAC Name

2-chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile

InChI

InChI=1S/C17H15ClN2O4S/c18-16-2-1-3-17(15(16)12-19)24-13-4-6-14(7-5-13)25(21,22)20-8-10-23-11-9-20/h1-7H,8-11H2

InChI Key

AFYQTEGTIKVTQA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=C(C(=CC=C3)Cl)C#N

Origin of Product

United States

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